molecular formula C15H22N4O3 B1408992 Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1703794-90-4

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B1408992
CAS No.: 1703794-90-4
M. Wt: 306.36 g/mol
InChI Key: NDZVEQBXBFPGRS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N4O3 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and an acetylpyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:

    Formation of the piperazine ring: The starting material undergoes cyclization to form the piperazine ring.

    Introduction of the acetylpyrimidine moiety: The acetylpyrimidine group is introduced through a nucleophilic substitution reaction.

    Final product formation: The final compound is obtained after purification and characterization.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetylpyrimidine moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of biologically active compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetylpyrimidine moiety may interact with enzymes or receptors, leading to modulation of biological activities. The piperazine ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the acetylpyrimidine moiety and the piperazine ring in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-11(20)12-9-16-13(17-10-12)18-5-7-19(8-6-18)14(21)22-15(2,3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZVEQBXBFPGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (5.0 g, 14.6 mmol), palladium diacetate (240 mg, 1.46 mmol) and triphenylphosphine (376 mg, 2.92 mmol) in dioxane (100 mL) was added tributyl(1-ethoxyvinyl)stannane (5.3 mL, 16.1 mL) under N2, and the reaction mixture was stirred at 80° C. overnight. The reaction was cooled to RT and diluted with THF (100 mL), followed by the addition of 2 N HCl (100 mL). The mixture was stirred at RT for 30 mins, and LCMS showed the reaction was completed. The reaction mixture was diluted with ethyl acetate (200 mL). The organic phase was separated, washed with water (3×100 mL), dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel column chromatography to afford the title compound (3.0 g, 67%). MS (ES+) C15H22N4O3 requires: 306, found: 251 [M-56+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
67%

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (5.0 g, 14.6 mmol), palladium diacetate (240 mg, 1.46 mmol), triphenylphosphine (376 mg, 2.92 mmol) and tributyl(1-ethoxyvinyl)stannane (5.3 mL, 16.1 mL) in dioxane (100 mL) was degassed with nitrogen for three times, and the reaction mixture was stirred at 80° C. overnight. The reaction was cooled to RT and diluted with THF (100 mL), followed by the addition of 2 N HCl (100 mL). The mixture was stirred at RT for 30 mins, and LCMS showed the reaction was completed. The reaction mixture was diluted with ethyl acetate (200 mL). The organic phase was separated, washed with water (3×100 mL), dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography to afford the title compound (3.0 g, 67%). MS (ES+) C15H22N4O3 requires: 306. found: 251 [M−56+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
376 mg
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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